benzyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate
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Overview
Description
Benzyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate is a heterocyclic compound that belongs to the family of pyrrolopyridines. This compound is characterized by its unique bicyclic structure, which includes a pyrrole ring fused to a pyridine ring. The benzyl group attached to the nitrogen atom of the pyrrole ring adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with a pyridine derivative in the presence of a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of automated reactors and real-time monitoring can further enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles like halides or amines replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or amines in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Benzyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine: Shares a similar core structure but lacks the carboxylate group.
1H-Pyrazolo[3,4-b]pyridines: These compounds have a pyrazole ring fused to a pyridine ring, differing in the heterocyclic structure.
Uniqueness
Benzyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields highlight its versatility and importance in scientific research .
Properties
Molecular Formula |
C15H20N2O2 |
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Molecular Weight |
260.33 g/mol |
IUPAC Name |
benzyl 2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C15H20N2O2/c18-15(19-11-12-5-2-1-3-6-12)17-8-4-7-13-9-16-10-14(13)17/h1-3,5-6,13-14,16H,4,7-11H2 |
InChI Key |
CYLXTAHWMBAPHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CNCC2N(C1)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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